N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide

Medicinal chemistry Structure–activity relationship Lead optimization

CAS 941987-08-2 uniquely incorporates a tosyl (4-methylbenzenesulfonyl) substituent at the butanamide terminus, delivering a calibrated ΔLogP step (~+0.5) vs. the unsubstituted analog (CAS 941966-83-2) for definitive three-point SAR matrix evaluation of kinase selectivity. Sourced as a research chemical for focused screening libraries targeting EGFR/HER2 ATP-binding sites, it also serves as a late-stage diversification intermediate via aryl tosylate cross-coupling. Choose the tosyl variant to eliminate misleading SAR from generic substitutions.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5
CAS No. 941987-08-2
Cat. No. B2857855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide
CAS941987-08-2
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N
InChIInChI=1S/C19H20N2O3S2/c1-13-7-9-14(10-8-13)26(23,24)11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22)
InChIKeyKMLVFKFKBCYMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide (CAS 941987-08-2): Chemical Identity and Core Scaffold for Procurement Specification


N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide (CAS 941987-08-2) is a synthetic small-molecule organic compound belonging to the cyclopenta[b]thiophene class of sulfur-containing heterocycles. Its molecular formula is C₁₉H₂₀N₂O₃S₂ with a molecular weight of 388.5 g/mol, and its structure features a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene core linked via an amide bond to a 4-tosylbutanamide side chain . The cyclopenta[b]thiophene scaffold has been investigated in medicinal chemistry for anticancer and anti-inflammatory applications [1][2]. This compound is primarily supplied as a research chemical for screening and structure–activity relationship (SAR) exploration.

Why N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide Cannot Be Interchanged with Closest Analogs in SAR-Driven Procurement


Although several commercially available analogs share the cyclopenta[b]thiophene–butanamide core, the target compound uniquely incorporates a 4-methylbenzenesulfonyl (tosyl) substituent at the terminus of the butanamide side chain . The closest analogs CAS 941966-83-2 and CAS 941900-92-1 replace the tosyl group with unsubstituted benzenesulfonyl or 4-fluorobenzenesulfonyl moieties, respectively . The para-methyl substituent on the sulfonyl phenyl ring alters lipophilicity (ΔLogP), steric bulk, and potential π-stacking interactions relative to the des-methyl or fluoro variants, which can shift selectivity, metabolic stability, and target binding in a non-uniform manner [1]. Generic substitution without empirical verification therefore risks generating misleading SAR or false-negative/positive screening outcomes.

Quantitative Differentiation Evidence for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide Relative to Nearest Analogs


Structural Differentiation: Tosyl vs. Benzenesulfonyl Substituent Impact on Physicochemical Properties

The target compound (CAS 941987-08-2) differs from its closest analog, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide (CAS 941966-83-2), by the presence of a para-methyl group on the terminal benzenesulfonyl moiety (tosyl vs. benzenesulfonyl) . This methyl substitution increases the calculated XLogP3 by approximately +0.5 log units (estimated by fragment-based addition: phenylsulfonyl LogP ≈ 1.1; 4-methylphenylsulfonyl LogP ≈ 1.6) [1], and raises the molecular weight from 374.47 g/mol to 388.5 g/mol . The increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, making the tosyl congener a tool for probing the lipophilic tolerance of a target binding pocket.

Medicinal chemistry Structure–activity relationship Lead optimization

Differentiation from 4-Fluorophenyl Analog: Hydrogen Bonding and Electronic Effects

Compared with the 4-fluorophenylsulfonyl analog (CAS 941900-92-1), the target compound replaces the electron-withdrawing fluorine atom with an electron-donating methyl group on the terminal phenyl ring . This substitution alters the Hammett σ constant at the para position from σₚ = +0.06 (F) to σₚ = –0.17 (CH₃), potentially reversing the electronic character of the aryl sulfonyl group from slightly electron-withdrawing to electron-donating [1]. The molecular weight differs by 3.96 g/mol (388.5 vs. 392.46) .

Medicinal chemistry Fluorine substitution Binding affinity

Class-Level Anticancer Potential: Cyclopenta[b]thiophene Scaffold Activity Against MCF-7 Breast Carcinoma

Although no direct MCF-7 IC₅₀ data is publicly available for CAS 941987-08-2, closely related N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives have demonstrated in vitro antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. In the study by Said and Elshihawy (2014), two lead compounds from the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) series exhibited the highest inhibitory activity among two synthesized series, with the most potent compound (24) showing an IC₅₀ of 30.8 nM and compound (25) an IC₅₀ of 38.7 nM [1][2]. These compounds act as putative tyrosine kinase inhibitors by interfering with ATP recognition binding sites, comparable to the mechanism of gefitinib and dasatinib [2]. The tosyl substituent on the target compound may further modulate this activity, though confirmatory testing is required.

Anticancer Tyrosine kinase inhibition MCF-7

Differential Patent Scope: Tosyl-Specific Claim Space for Cyclopenta[b]thiophene Sulfonamides

Patent literature on cyclopenta[b]thiophenes spans anti-inflammatory (US 4,122,091; US 4,692,460) and glucocorticoid receptor modulation (US applications) applications, but the specific tosylbutanamide substitution pattern of CAS 941987-08-2 is not explicitly claimed in the major expired patents [1][2]. The known prior art covers alkyl, aminoalkyl (US 4,122,091), and alkyl sulfide/sulfoxide (US 4,692,460) substitutions, leaving the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide combination structurally distinct from previously claimed genera [1][2][3].

Intellectual property Chemical patent Freedom to operate

Limitation Statement: Absence of Direct Comparative Bioassay Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and major vendor technical datasheets (accessed April 2026) did not return any direct, publicly available IC₅₀, EC₅₀, Kᵢ, or ADME data for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide (CAS 941987-08-2) [1][2]. The compound does not appear to have been profiled in the NIH Molecular Libraries Program, nor is it catalogued in PubChem Compound or ChEMBL as a discrete, bioassay-annotated entity [1]. All quantitative activity claims for this specific compound in vendor descriptions lack traceable primary source verification [2]. Consequently, procurement decisions at this stage must rely on structural differentiation arguments, class-level pharmacological precedent, and the expectation that in-house screening will be required to establish compound-specific activity.

Data transparency Procurement risk Screening compound

Recommended Research and Procurement Scenarios for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide (CAS 941987-08-2)


Screening Library Expansion for Tyrosine Kinase-Targeted Anticancer Programs

Based on the demonstrated activity of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives against MCF-7 cells via ATP-binding site inhibition (IC₅₀ values as low as 30.8 nM for optimized analogs) [1], CAS 941987-08-2 is a suitable candidate for inclusion in focused screening libraries targeting tyrosine kinases (e.g., EGFR, HER2). The tosyl substituent introduces lipophilic bulk at a position that, in related series, contacts the solvent-exposed region of the ATP pocket, offering a vector for modulating selectivity without disrupting core hinge-binding interactions [1][2].

SAR Probe for Lipophilic Tolerance at the Sulfonamide Binding Site

The systematic comparison of CAS 941987-08-2 (tosyl) with its benzenesulfonyl (CAS 941966-83-2) and 4-fluorobenzenesulfonyl (CAS 941900-92-1) analogs enables a three-point SAR matrix to evaluate the effect of para-substitution on target binding, cellular permeability, and metabolic stability [1]. The estimated ΔLogP of +0.5 between tosyl and benzenesulfonyl congeners [2] provides a calibrated lipophilicity step that can be correlated with activity shifts to inform lead optimization.

Intellectual Property Differentiation and Composition-of-Matter Filing

The specific combination of the 3-cyano-cyclopenta[b]thiophene core with a 4-tosylbutanamide side chain is structurally distinct from the generic claims of US Patents 4,122,091 and 4,692,460, which cover simpler alkyl and alkyl sulfide/sulfoxide substitutions [1][2]. Industrial users pursuing proprietary kinase inhibitor or anti-inflammatory programs may therefore evaluate CAS 941987-08-2 as a starting point for novel composition-of-matter patent applications, particularly if subsequent biological testing confirms target engagement that is differentiated from prior art compounds.

Building Block for Late-Stage Diversification via Tosyl Displacement

The tosyl group is an excellent leaving group for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. CAS 941987-08-2 can serve as a late-stage diversification intermediate, wherein the tosyl moiety is replaced with amines, alcohols, or boronic acids to generate focused libraries of cyclopenta[b]thiophene sulfonamides. This strategy is supported by the well-established synthetic utility of aryl tosylates in medicinal chemistry [1].

Quote Request

Request a Quote for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.